[1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride

Suzuki-Miyaura coupling Bisindole arylation Catalyst screening

[1,3-Bis(diphenylphosphino)propane]palladium(II) dichloride (Pd(dppp)Cl₂) is a square-planar Pd(II) pre-catalyst featuring a cis-chelating diphosphine ligand that imposes a defined bite angle and steric environment distinct from its one-carbon-shorter (dppe) or four-carbon-longer (dppb) homologues. It serves as a precursor to a variety of active species in cross-coupling, carbonylation, and co-polymerization reactions.

Molecular Formula C27H28Cl2P2Pd+2
Molecular Weight 591.8 g/mol
CAS No. 59831-02-6
Cat. No. B1278805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride
CAS59831-02-6
Molecular FormulaC27H28Cl2P2Pd+2
Molecular Weight591.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[PH+](CCC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Pd]Cl
InChIInChI=1S/C27H26P2.2ClH.Pd/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;;;/h1-12,14-21H,13,22-23H2;2*1H;/q;;;+2
InChIKeyLDFBXJODFADZBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pd(dppp)Cl₂ (CAS 59831-02-6) for Cross-Coupling & Beyond: A Procurement-Focused Baseline


[1,3-Bis(diphenylphosphino)propane]palladium(II) dichloride (Pd(dppp)Cl₂) is a square-planar Pd(II) pre-catalyst featuring a cis-chelating diphosphine ligand that imposes a defined bite angle and steric environment distinct from its one-carbon-shorter (dppe) or four-carbon-longer (dppb) homologues [1]. It serves as a precursor to a variety of active species in cross-coupling, carbonylation, and co-polymerization reactions. Performance is highly sensitive to the diphosphine backbone, meaning that substitution with a ‘similar’ Pd(II)-diphosphine complex frequently leads to altered conversion, selectivity, or catalyst longevity [2].

Why Pd(dppp)Cl₂ Cannot Be Casually Replaced by Pd(dppe)Cl₂ or Pd(dppf)Cl₂


The methylene-bridge count in the diphosphine ligand directly controls the chelate ring size and the P–Pd–P bite angle, which in turn modulates substrate coordination, oxidative addition and reductive elimination rates [1]. For example, shifting from dppe (five-membered chelate) to dppp (six-membered chelate) alters the P–Pd–P angle from ca. 86° to ca. 91°, and moving to dppf (larger bite angle) further changes the steric profile [1]. These geometric changes manifest as dramatic differences in catalytic activity: in norbornene polymerisation, Pd(dppe)Cl₂ is ca. 6,300‑fold more active than Pd(dppp)Cl₂ [2], while in Suzuki–Miyaura coupling, the two catalysts deliver different product/by-product profiles [3]. Consequently, treating Pd(II)-diphosphine complexes as interchangeable pre-catalysts frequently results in failed reactions or irreproducible outcomes.

Pd(dppp)Cl₂ (CAS 59831-02-6) – Quantitative Head-to-Head Performance Data Against the Closest Analogs


Suzuki–Miyaura Coupling on a Complex Bisindole Substrate: Pd(dppp)Cl₂ vs. Pd(dppe)Cl₂ and Pd(PPh₃)₂Cl₂

In the Suzuki–Miyaura diarylation of a sterically demanding, NH₂‑unprotected bromobisindole, Pd(dppp)Cl₂ (8 mol%, K₃PO₄·H₂O, dioxane/H₂O, 80 °C, 1 h) gave 93% substrate conversion with 38% yield of the desired diarylated product 3aa and only 16% of the monoarylated by‑product 4aa. Under identical conditions, Pd(dppe)Cl₂ delivered 95% conversion but a higher by‑product level of 25% (43% yield of 3aa). Pd(PPh₃)₂Cl₂ reached full conversion yet produced a lower 3aa yield of 59% together with 20% of 4aa [1]. This positions Pd(dppp)Cl₂ as providing a more favorable product-to-by-product balance than the strongly active monodentate analogue, and offering a differentiated selectivity window compared to Pd(dppe)Cl₂.

Suzuki-Miyaura coupling Bisindole arylation Catalyst screening

Regiodivergent Borocarbonylation of Benzylidenecyclopropanes – Catalyst-Switched Selectivity with Pd(dppp)Cl₂

In the borocarbonylation of benzylidenecyclopropanes with aryl iodides, the combination of IPrCuCl and Pd(dppp)Cl₂ selectively delivers γ‑vinylboryl ketones in moderate to good yields and with excellent regioselectivity. Switching the catalyst system to Cu(dppp)Cl together with [Pd(η³-cinnamyl)Cl]₂ and xantphos instead of Pd(dppp)Cl₂ completely reverses the regiochemical outcome, furnishing β‑cyclopropylboryl ketones [1]. The regiodivergence is entirely catalyst‑controlled and hinges on the presence of the dppp‑ligated palladium centre.

Borocarbonylation Regioselectivity Benzylidenecyclopropane

Norbornene Vinyl/Addition Polymerization – Activity Gap Between Pd(dppp)Cl₂ and Pd(dppe)Cl₂

When activated with B(C₆F₅)₃/AlEt₃, Pd(dppe)Cl₂ exhibits a norbornene polymerization activity of 1.9 × 10⁷ gₚₒₗᵧₘₑᵣ molPd⁻¹ h⁻¹, whereas Pd(dppp)Cl₂ reaches only 3.0 × 10³ gₚₒₗᵧₘₑᵣ molPd⁻¹ h⁻¹ under the same conditions [1]. The >6,300‑fold difference arises from the differing stability of the dicationic active species generated in situ: the dppp-ligated species is stable, while the dppe analogue undergoes ligand redistribution that releases highly active “naked” Pd²⁺ [1].

Norbornene polymerization Catalyst activity Diphosphine ligand effect

P–Pd–P Bite Angle and Pd–P Bond Lengths – Structural Basis for Differential Reactivity

A systematic crystallographic comparison of [Pd(dppm)Cl₂] (1), [Pd(dppe)Cl₂] (2), [Pd(dppp)Cl₂] (3), and [Pd(dppf)Cl₂] (4) reveals that the P–Pd–P bite angle and Pd–P bond distances vary significantly with the diphosphine backbone [1]. For the dppp complex, the P–Pd–P angle is approximately 90.78°, and the Pd–P bond distances are 2.217(1) and 2.233(1) Å [2]. The dppe analogue (five‑membered chelate) exhibits a smaller bite angle, while the dppf analogue (ferrocene‑bridged) shows the largest bite angle in the series [1]. These structural metrics are directly correlated with the electronic environment at palladium and influence oxidative addition and reductive elimination barriers.

Bite angle Pd–P bond length Crystal structure comparison

Formylation of Aryl Bromides with CO₂ – Unique Reactivity of the Pd(dppp)Cl₂/DBU System

A simple combination of Pd(dppp)Cl₂ and DBU catalyzes the formylation of aryl bromides with CO₂ and poly(methylhydrosiloxane) as the terminal reductant, providing aryl aldehydes in moderate to excellent yields without observable by‑products in most cases [1]. Under comparable conditions, other Pd‑diphosphine catalysts (e.g., Pd(dppf)Cl₂, Pd(dppe)Cl₂) have not been reported to achieve the same generality or by‑product‑free profiles, making the dppp‑based system the preferred choice for this challenging CO₂‑valorization transformation [1].

CO₂ utilization Formylation Aryl bromide

High-Impact Application Scenarios Where Pd(dppp)Cl₂ (59831-02-6) Provides Quantitative Advantage


Late‑Stage Suzuki–Miyaura Functionalization of Multifunctional Building Blocks

When functionalizing complex, poly‑functional intermediates—such as NH₂‑unprotected bromobisindoles or other substrates prone to over‑arylation—Pd(dppp)Cl₂ offers a quantifiably lower level of the monoarylated by‑product compared to Pd(dppe)Cl₂ under identical conditions (16% vs. 25% by‑product) [1]. This selectivity advantage can reduce chromatographic purification burden and increase the isolated yield of the desired product in multistep synthesis campaigns.

Regiodivergent Synthesis of Constitutional Isomer Libraries

With the IPrCuCl/Pd(dppp)Cl₂ dual‑catalytic system, benzylidenecyclopropanes are selectively converted to γ‑vinylboryl ketones, enabling the construction of isomer libraries that would be inaccessible without the specific Pd(dppp)Cl₂ architecture [2]. This catalyst‑controlled divergence is invaluable for structure‑activity relationship (SAR) exploration in drug discovery.

Direct CO₂ Formylation for Green Aldehyde Synthesis

The Pd(dppp)Cl₂/DBU system uniquely enables the direct conversion of aryl bromides and CO₂ into valuable aryl aldehydes with minimal by‑product formation [3]. For process chemists seeking a sustainable route to aromatic aldehydes without stoichiometric organometallic reagents, this catalyst combination represents a validated, scalable option.

CO/Ethene/1‑Olefin Terpolymerization Requiring a Stable, Well‑Defined Active Species

Unlike Pd(dppe)Cl₂, which generates a highly active but poorly defined “naked” Pd²⁺ species under certain activation conditions, Pd(dppp)Cl₂ maintains a stable [Pd(dppp)]²⁺ dication that is structurally characterized and amenable to precise incorporation control in co‑ and terpolymerization reactions [4]. This characteristic is essential for producing polyketones and other functional copolymers with reproducible microstructures.

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